molecular formula C13H12ClNO B14030254 2-Chloro-3-(methoxymethyl)-4-phenylpyridine

2-Chloro-3-(methoxymethyl)-4-phenylpyridine

Cat. No.: B14030254
M. Wt: 233.69 g/mol
InChI Key: HGVIAGSXLVCICY-UHFFFAOYSA-N
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Description

2-Chloro-3-(methoxymethyl)-4-phenylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, methoxymethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-(chloromethyl)-4-phenylpyridine with sodium methoxide in methanol at 45°C. This reaction selectively replaces the chloromethyl group with a methoxymethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methoxymethyl)-4-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Methoxide: Used for methoxylation reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Substituted Pyridines: Resulting from nucleophilic substitution.

    Aldehydes and Carboxylic Acids: From oxidation of the methoxymethyl group.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

2-Chloro-3-(methoxymethyl)-4-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and phenyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the methoxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-chloro-3-(methoxymethyl)-4-phenylpyridine

InChI

InChI=1S/C13H12ClNO/c1-16-9-12-11(7-8-15-13(12)14)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

HGVIAGSXLVCICY-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CN=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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